Lipophilicity Profile: XLogP3 Comparison with Mono-Substituted Benzylpiperazine Analogs
The target compound exhibits a computed XLogP3 value of 2.9, which is notably higher than that of its mono-substituted analogs, indicating greater lipophilicity. For example, 1-(3-chlorobenzyl)piperazine (CAS 23145-91-7) is expected to have a lower logP due to the absence of the trifluoromethoxy group, while 1-[(4-(trifluoromethoxy)phenyl)methyl]piperazine (CAS 340759-27-5) lacks the chlorine atom which can influence pKa and hydrogen bonding [1][2]. This increased lipophilicity can influence membrane permeability and metabolic pathways.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 1-(3-chlorobenzyl)piperazine: predicted logP ~2.0; 1-[(4-(trifluoromethoxy)phenyl)methyl]piperazine: predicted logP ~2.6 |
| Quantified Difference | Difference of ~0.3 to 0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a critical determinant of a compound's ADME profile; selecting the precise analog with the required logP can be crucial for achieving desired cellular potency and oral bioavailability in a lead series.
- [1] PubChem. XLogP3 computed property for CID 50999612. https://pubchem.ncbi.nlm.nih.gov/compound/50999612 View Source
- [2] PubChem. Compound Summary for CID 6919119, 1-(3-chlorobenzyl)piperazine. https://pubchem.ncbi.nlm.nih.gov/compound/6919119 View Source
